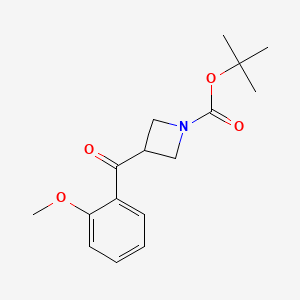
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester is an organic compound with a complex structure that includes a benzoyl group, an azetidine ring, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of azetidine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed
Oxidation: 2-Methoxybenzoic acid.
Reduction: 2-Methoxybenzyl alcohol.
Substitution: 3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid.
Aplicaciones Científicas De Investigación
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound’s benzoyl group can interact with enzymes or receptors, modulating their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the azetidine ring and tert-butyl ester.
2-Methoxybenzyl alcohol: Contains the methoxybenzyl group but lacks the azetidine ring and tert-butyl ester.
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid: Similar structure but without the tert-butyl ester.
Uniqueness
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a methoxybenzoyl group, an azetidine ring, and a tert-butyl ester.
Propiedades
Fórmula molecular |
C16H21NO4 |
|---|---|
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-methoxybenzoyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-11(10-17)14(18)12-7-5-6-8-13(12)20-4/h5-8,11H,9-10H2,1-4H3 |
Clave InChI |
NPQIAUANEISGPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















